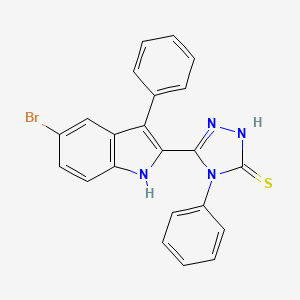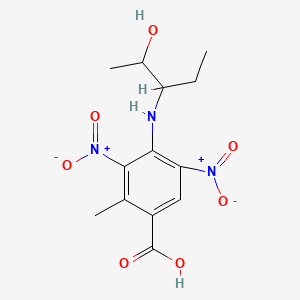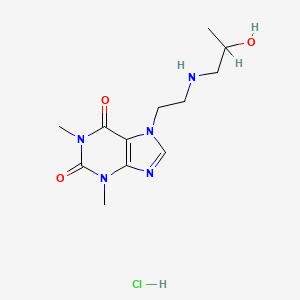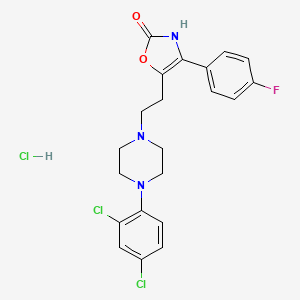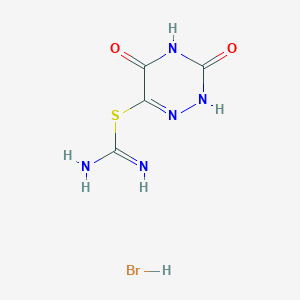
Ephedrine, m-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has been used for centuries in traditional medicine, particularly in Chinese medicine, for its stimulant and bronchodilator effects . Ephedrine is a sympathomimetic amine, meaning it mimics the actions of the sympathetic nervous system, leading to increased heart rate, bronchodilation, and vasoconstriction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ephedrine can be synthesized through several methods. One common synthetic route involves the reduction of 1-phenyl-2-nitropropene using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Another method involves the reductive amination of phenylacetone with methylamine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of ephedrine often involves the extraction of the compound from Ephedra plants. The plant material is ground and soaked in a solvent such as water or alcohol. The extract is then purified through various techniques, including crystallization and chromatography . Additionally, ephedrine can be produced synthetically on an industrial scale using the methods mentioned above .
Chemical Reactions Analysis
Types of Reactions
Ephedrine undergoes several types of chemical reactions, including:
Oxidation: Ephedrine can be oxidized to form norephedrine or methcathinone.
Reduction: Reduction of ephedrine can yield methamphetamine.
Substitution: Ephedrine can undergo substitution reactions, such as N-methylation to form N-methylephedrine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Methyl iodide (CH3I) in the presence of a base.
Major Products Formed
Oxidation: Norephedrine, methcathinone.
Reduction: Methamphetamine.
Substitution: N-methylephedrine.
Scientific Research Applications
Ephedrine has a wide range of scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its effects on the central nervous system and cardiovascular system.
Medicine: Used as a bronchodilator for asthma and as a stimulant in cases of hypotension.
Industry: Utilized in the production of weight loss supplements and performance-enhancing drugs.
Mechanism of Action
Ephedrine exerts its effects by acting as both a direct and indirect sympathomimetic. It directly stimulates alpha and beta-adrenergic receptors, leading to increased heart rate, bronchodilation, and vasoconstriction . Indirectly, it promotes the release of norepinephrine from sympathetic neurons and inhibits its reuptake, enhancing the overall adrenergic response .
Comparison with Similar Compounds
Similar Compounds
Pseudoephedrine: Similar in structure but with different stereochemistry, used primarily as a decongestant.
Norephedrine: An oxidation product of ephedrine, with similar stimulant properties.
Methcathinone: A synthetic derivative with potent stimulant effects.
Uniqueness
Ephedrine is unique in its dual action as both a direct and indirect sympathomimetic, making it highly effective in stimulating the sympathetic nervous system. Its ability to act on both alpha and beta-adrenergic receptors sets it apart from other similar compounds .
Properties
CAS No. |
65133-68-8 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-4-3-5-9(12)6-8/h3-7,10-13H,1-2H3/t7-,10-/m0/s1 |
InChI Key |
KEEFJRKWMCQJLN-XVKPBYJWSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)NC |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


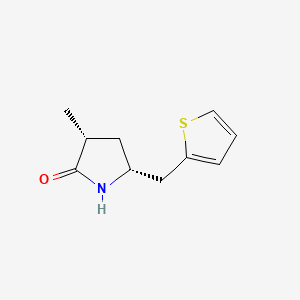
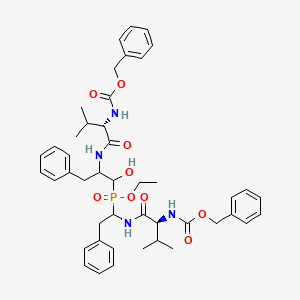
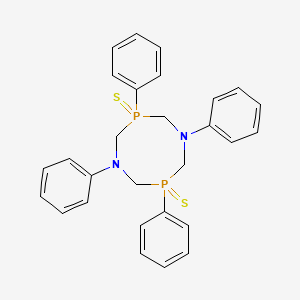
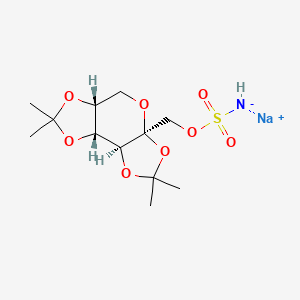
![Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-](/img/structure/B12757258.png)

![[(3S,3aR,6S,6aS)-3-[3-(2,6-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12757264.png)
![16,17-dimethoxy-6-prop-1-en-2-yl-7,20-dioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-2,12-dione](/img/structure/B12757272.png)
